
2-(Aminomethyl)propane-1,3-diol
Vue d'ensemble
Description
2-(Aminomethyl)propane-1,3-diol is a versatile organic compound with the molecular formula C4H11NO2. It is a type of aminodiol, characterized by the presence of both amino and hydroxyl functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(Aminomethyl)propane-1,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-(Aminomethyl)propane-1,3-diol, also known as Tris, is a versatile compound that interacts with various targets. It is often used as a buffer component in biochemical research .
Mode of Action
The mode of action of this compound is largely dependent on its chemical structure. The presence of both amino and hydroxyl groups allows it to interact with a diverse set of electrophiles . These interactions can result in functional diol intermediates, which can then undergo further reactions .
Biochemical Pathways
The compound can be involved in the synthesis of functional cyclic carbonate monomers through a two-step strategy . First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates can then be cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Result of Action
The result of the compound’s action is the production of functional cyclic carbonate monomers . These monomers can be used to produce well-defined homopolymers and copolymers with controlled composition . This approach provides direct access to functional biodegradable polymers, impacting the development of next-generation materials for biomedical and environmentally friendly products .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the chemo-selective reaction of the amino group with a diverse set of electrophiles to produce functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate functional aliphatic cyclic carbonate monomers . Another method involves the reduction of corresponding substituted phenone to the corresponding substituted benzyl alcohol, followed by reductive deoxygenation through hydrogenation .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis processes that are safe and commercially feasible. These processes often include the preparation of hydrochloride salts of the compound to improve efficacy and safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclic carbonate monomers, primary amines, and various substituted derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound is similar in structure but has a methyl group instead of an aminomethyl group.
2-Amino-1,3-propanediol: Another similar compound, used in the synthesis of cyclic carbonate monomers and as a building block for various chemical reactions.
Uniqueness
2-(Aminomethyl)propane-1,3-diol is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to act as both a nucleophile and a base makes it particularly versatile in synthetic chemistry and industrial processes .
Propriétés
IUPAC Name |
2-(aminomethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-1-4(2-6)3-7/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUWIXCWGYJVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436370 | |
| Record name | 2-aminomethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52722-52-8 | |
| Record name | 2-aminomethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B3143441.png)
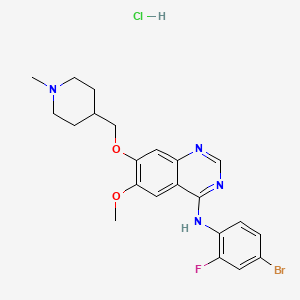
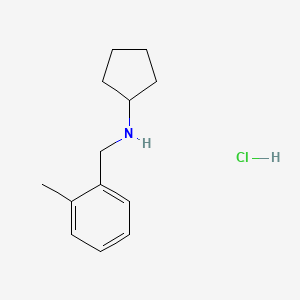
![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)
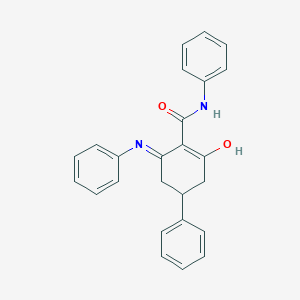
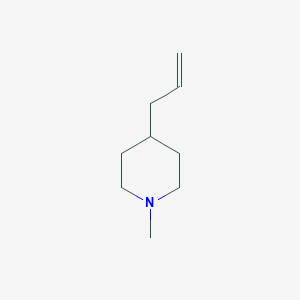

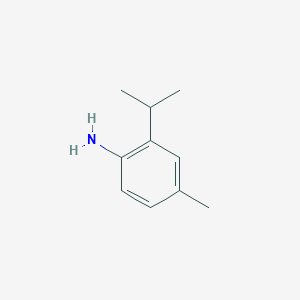
![[(3-methylphenyl)(phenyl)methyl]amine hydrochloride](/img/structure/B3143502.png)
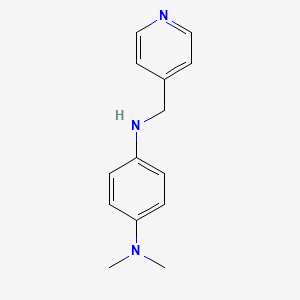


![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)

